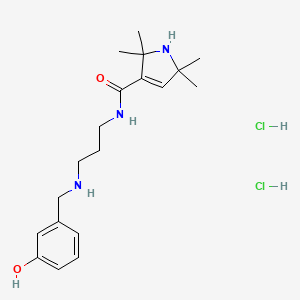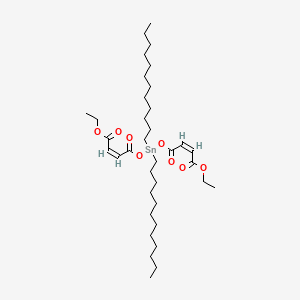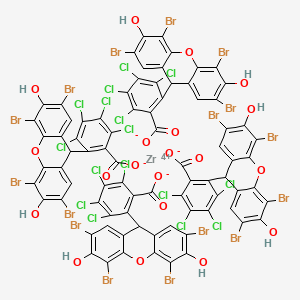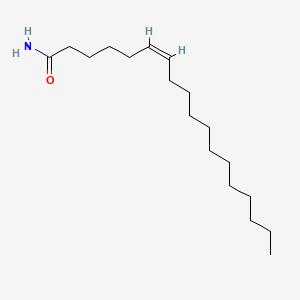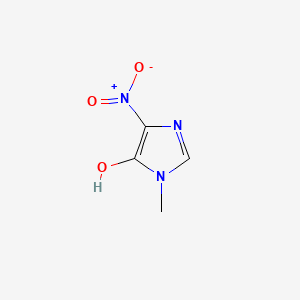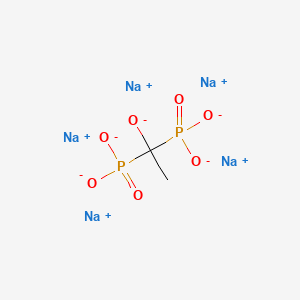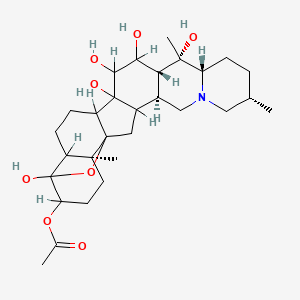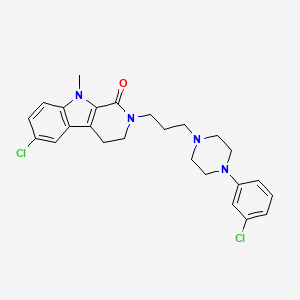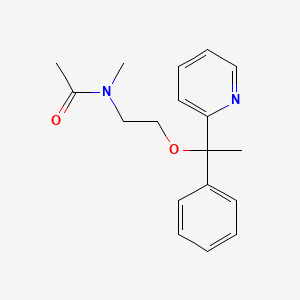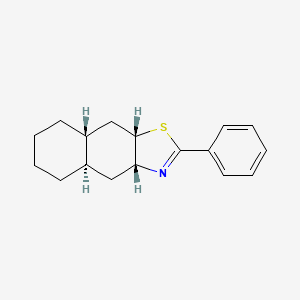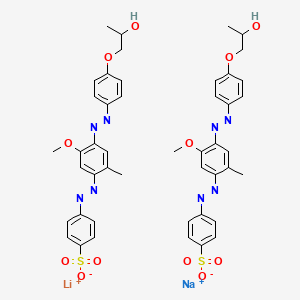
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and sulphonate groups, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The presence of hydroxyl and methoxy groups requires careful control of reaction conditions to ensure selective functionalization. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various aromatic amines and phenols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of temperature, pH, and reagent concentrations are crucial to achieving high yields and purity. The final product is often isolated through crystallization or precipitation, followed by purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo linkage (N=N) can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate involves its interaction with molecular targets through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the azo linkage can participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to its observed effects in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium sodium 4-((4-((4-(2-hydroxyethoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate
- Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-ethoxy-2-methylphenyl)azo)benzenesulphonate
Uniqueness
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Numéro CAS |
94313-96-9 |
|---|---|
Formule moléculaire |
C46H46LiN8NaO12S2 |
Poids moléculaire |
997.0 g/mol |
Nom IUPAC |
lithium;sodium;4-[[4-[[4-(2-hydroxypropoxy)phenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C23H24N4O6S.Li.Na/c2*1-15-12-22(27-25-17-4-8-19(9-5-17)33-14-16(2)28)23(32-3)13-21(15)26-24-18-6-10-20(11-7-18)34(29,30)31;;/h2*4-13,16,28H,14H2,1-3H3,(H,29,30,31);;/q;;2*+1/p-2 |
Clé InChI |
KLNFNWCHCHVWHF-UHFFFAOYSA-L |
SMILES canonique |
[Li+].CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OCC(C)O.CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OCC(C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



